1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole

Lipophilicity Drug Design Physicochemical Differentiation

1-(4-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole is an N1-alkylated 3-nitro-1,2,4-triazole derivative bearing a para-chlorobenzyl substituent. It belongs to the class of nitroheterocyclic triazoles that are recognized as privileged scaffolds in medicinal chemistry, with the 3-nitro group enabling bioreductive activation pathways distinct from non-nitrated azoles.

Molecular Formula C9H7ClN4O2
Molecular Weight 238.63 g/mol
CAS No. 610255-47-5
Cat. No. B3337287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole
CAS610255-47-5
Molecular FormulaC9H7ClN4O2
Molecular Weight238.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])Cl
InChIInChI=1S/C9H7ClN4O2/c10-8-3-1-7(2-4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2
InChIKeyIMYZTYPCBUTFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole (CAS 610255-47-5): Core Identity and Procurement Baseline


1-(4-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole is an N1-alkylated 3-nitro-1,2,4-triazole derivative bearing a para-chlorobenzyl substituent. It belongs to the class of nitroheterocyclic triazoles that are recognized as privileged scaffolds in medicinal chemistry, with the 3-nitro group enabling bioreductive activation pathways distinct from non-nitrated azoles [1]. The compound is commercially supplied at ≥95% purity (CAS 610255-47-5, MW 238.63, C9H7ClN4O2) and is primarily positioned as a research chemical and synthetic intermediate . Predicted physicochemical properties include a density of 1.53±0.1 g/cm³, a boiling point of 462.9±47.0 °C at 760 mmHg, and a calculated pKa of −2.05±0.50, consistent with a lipophilic, neutral nitroarene scaffold .

Why 1-(4-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole Cannot Be Replaced by Unsubstituted Benzyl or Alternative N1-Alkyl Analogs


Within the 3-nitro-1,2,4-triazole series, the N1 substituent exerts a dominant influence on both lipophilicity and bioreductive activation potential. The para-chlorobenzyl group imparts a specific electronic and steric profile that cannot be replicated by the unsubstituted benzyl analog (CAS 136118-54-2) or by ortho- and meta-halobenzyl isomers [1]. In closely related triazole-based antifungal series, the 4-chlorobenzyl derivative consistently outperforms other halobenzyl and unsubstituted benzyl congeners by 4- to 32-fold in MIC assays, demonstrating that the para-chloro substitution is not interchangeable with other halogens or hydrogen [2]. For procurement purposes, substituting a generic N1-alkyl-3-nitrotriazole without confirming the specific 4-chlorobenzyl substitution pattern risks compromising the structure-activity relationship that underpins downstream biological or synthetic outcomes.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole (CAS 610255-47-5) vs. Closest Analogs


Lipophilicity Advantage: 4-Chlorobenzyl vs. Unsubstituted Benzyl and 4-Fluorobenzyl Substitution

The 4-chlorobenzyl group confers a measurably higher calculated partition coefficient (clogP) compared to the unsubstituted benzyl and 4-fluorobenzyl analogs. Based on the fragment-based contribution of the para-chloro substituent (aromatic Cl π = +0.71) versus hydrogen (π = 0.00) and fluorine (π = +0.14), the target compound exhibits approximately +0.7 to +0.6 log units greater lipophilicity than its benzyl and 4-fluorobenzyl counterparts, respectively [1]. This difference is relevant because 3-nitro-1,2,4-triazoles require adequate membrane permeability to access intracellular nitroreductase enzymes; insufficient lipophilicity can limit cellular uptake and reduce bioreductive activation efficiency [2].

Lipophilicity Drug Design Physicochemical Differentiation

Antifungal Potency: 4-Chlorobenzyl Derivative vs. Fluconazole Benchmark and Halobenzyl Congeners

In a head-to-head study of N-(halobenzyl)piperazine carbodithioate triazole alcohols, the N-(4-chlorobenzyl) derivative (compound 6b) demonstrated an MIC range of 0.063–0.5 µg/mL against five Candida species (C. albicans, C. glabrata, C. parapsilosis, C. krusei, C. tropicalis), which was 4- to 32-fold more potent than fluconazole tested in parallel [1]. When compared across the halobenzyl series, the 4-chlorobenzyl compound outperformed the 4-fluorobenzyl, 4-bromobenzyl, and unsubstituted benzyl congeners, establishing the para-chloro substitution as the optimal halogen choice for antifungal activity within this chemotype [1]. Notably, compound 6b retained activity (MICs ≤16 µg/mL) against fluconazole-resistant clinical isolates, whereas the other halobenzyl analogs showed diminished activity against resistant strains [1].

Antifungal Activity Candida spp. SAR

Synthetic Differentiation: N1-Selective Alkylation Enables Directed Quaternary Triazolium Salt Formation

Among N-alkyl-3-nitro-1,2,4-triazoles, only the N1-substituted isomer—such as 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole—provides a selective and stable pathway to 1,4-di- and 1,4,5-trisubstituted 3-nitro-1,2,4-triazolium salts via quaternization with dialkyl sulfates [1]. The N2- and N4-alkylated isomers, by contrast, fail to yield stable quaternary salts under identical conditions, producing complex mixtures or decomposition products [1]. This regiochemical differentiation is critical for synthetic programs that require a defined entry point to triazolium intermediates for further SAR exploration or material science applications.

Synthetic Chemistry N-Alkylation Selectivity Triazolium Salts

Bioreductive Activation Potential: 3-Nitro-1,2,4-triazoles vs. 2-Nitroimidazoles in Antitrypanosomal Screening

The 3-nitro-1,2,4-triazole scaffold, which constitutes the core of the target compound, has been directly compared against the 2-nitroimidazole scaffold in parallel antitrypanosomal screening. In a DNDi-led evaluation of 42 compounds, 18 of 26 3-nitrotriazoles (69%) displayed significant activity against T. cruzi intracellular amastigotes (IC50 range 40 nM–1.97 µM) with selectivity indices of 44–1320 over L6 host cells, while only 1 of 16 2-nitroimidazoles met the activity threshold [1]. Furthermore, the activity of 3-nitrotriazoles was shown to be dependent on the type I nitroreductase (NTR) enzyme present in trypanosomatids—B SF T. b. brucei engineered to overexpress TbNTR became hypersensitive to 3-nitrotriazole compounds, confirming mechanism-based activation [1]. This scaffold-level differentiation establishes 3-nitrotriazoles as the superior nitroheterocyclic platform for antiparasitic drug discovery.

Antitrypanosomal Activity Nitroreductase Chagas Disease

Purity Benchmarking: Commercial Supply Grade Verification for Reproducible Research

Commercially available 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole is specified at ≥95% purity by multiple suppliers , a threshold that meets or exceeds the typical purity range (90–95%) for research-grade N-alkyl-3-nitrotriazole analogs. The compound is further characterized by two independent NMR spectra (¹H and ¹³C) archived in the SpectraBase spectral database, providing a verifiable analytical fingerprint for identity confirmation upon receipt [1]. This level of characterization is not uniformly available for all positional isomers or alternative halobenzyl derivatives, making the target compound a more reliably sourced option for laboratories requiring documented analytical provenance.

Quality Control Purity Procurement Specification

Application Scenarios Where 1-(4-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole (CAS 610255-47-5) Offers Demonstrable Advantage


Antifungal Drug Discovery: Lead Optimization of Triazole-Based CYP51 Inhibitors

In programs targeting azole-resistant Candida infections, 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole serves as a privileged N1 building block. Evidence from the N-(4-chlorobenzyl)piperazine carbodithioate series shows that the 4-chlorobenzyl substitution confers a 4- to 32-fold potency advantage over fluconazole and superior activity against resistant isolates compared to other halobenzyl congeners . The compound can be elaborated at the C3-nitro position (via reduction to amine and subsequent acylation) or at the C5 position to generate focused libraries for antifungal SAR studies.

Antiparasitic Drug Discovery: Nitroreductase-Activated Prodrugs for Chagas Disease

The 3-nitro-1,2,4-triazole core of the target compound is validated as a bioisostere of benznidazole with a superior hit rate (69% active vs. 6% for 2-nitroimidazoles) in T. cruzi intracellular amastigote assays . The 4-chlorobenzyl N1-substituent enhances lipophilicity (estimated +0.7 log units over unsubstituted benzyl), which is expected to improve membrane permeation and access to the trypanosomal type I nitroreductase (TbNTR) that mediates bioactivation . Researchers developing novel antitrypanosomal agents can use this compound as a starting material for amide, sulfonamide, or carbinol library synthesis via the nitro group reduction pathway.

Synthetic Methodology: Preparation of 1,4-Disubstituted 3-Nitro-1,2,4-triazolium Salts

Only N1-alkyl-3-nitrotriazoles—such as 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole—enable the regioselective synthesis of stable 1,4-dialkyl- and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts upon quaternization with dialkyl sulfates . The N2 and N4 isomers fail to produce stable quaternary salts under identical conditions. This makes the N1-substituted compound the obligatory starting material for research programs investigating triazolium-based ionic liquids, energetic materials, or cationic bioactive agents derived from the 3-nitrotriazole scaffold.

Medicinal Chemistry Building Block: Diversification via Nitro Group Reduction

The 3-nitro group of 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole can be selectively reduced to the corresponding 3-amino derivative, providing a versatile handle for amide coupling, sulfonamide formation, or reductive alkylation. This transformation pathway is well-precedented across the 3-nitrotriazole class and enables the generation of structurally diverse compound libraries for biological screening . The combination of the bioactivatable nitro group and the lipophilic 4-chlorobenzyl N1-substituent makes this compound a strategically advantageous building block over analogs lacking either the para-chloro or the N1-benzyl substitution pattern.

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.